molecular formula C16H17N5O3S B2384821 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide CAS No. 946351-08-2

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide

Cat. No.: B2384821
CAS No.: 946351-08-2
M. Wt: 359.4
InChI Key: ZLLDRLZRVLIALZ-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core conjugated to a triazolothiazole heterocycle and a 3-methoxyphenyl substituent. However, direct pharmacological data for this compound are lacking in the provided evidence, necessitating inferences from structurally related analogs.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-24-12-4-2-3-11(8-12)21-9-10(7-13(21)22)14(23)17-15-18-19-16-20(15)5-6-25-16/h2-4,8,10H,5-7,9H2,1H3,(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLDRLZRVLIALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • Core Structure : Triazolothiadiazole with pyrazole and 4-methoxyphenyl groups.
  • Pharmacokinetics : Predicted moderate lipophilicity (logP ~3.2) and aqueous solubility, suitable for oral administration .
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid
  • Core Structure : Triazolothiadiazine with pyrazole and dichlorophenyl groups.
  • Pharmacokinetics : Lower logP (2.8 vs. celecoxib’s 3.5) and improved solubility, indicating enhanced bioavailability .
3-(α-Naphthylmethylene)-6-aryl Triazolothiadiazoles
  • Core Structure : Triazolothiadiazole with α-naphthylmethylene substituents.
  • Activity : Antimicrobial and herbicidal activities, attributed to increased lipophilicity and electron-withdrawing effects .
Pyridyl-Substituted Triazolothiadiazoles
  • Core Structure : Triazolothiadiazole with 3-pyridyl groups.
  • Activity : Vasodilatory effects, highlighting the role of heteroaromatic substituents in modulating vascular tone .

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Pharmacokinetic Insights
Target Compound Triazolothiazole + pyrrolidine 3-Methoxyphenyl, carboxamide Inferred antifungal (CYP51) Unknown; likely moderate logP
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R... Triazolothiadiazole + pyrazole 4-Methoxyphenyl, R groups Antifungal (CYP51 inhibition) logP ~3.2, good solubility
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H... Triazolothiadiazine + pyrazole 2,6-Dichlorophenyl, carboxylic acid Anti-inflammatory (celecoxib-like) logP 2.8, improved solubility
3-(α-Naphthylmethylene)-6-aryl... Triazolothiadiazole α-Naphthylmethylene, aryl Antimicrobial, herbicidal High lipophilicity
Pyridyl triazolothiadiazoles Triazolothiadiazole 3-Pyridyl, substituted thiol Vasodilatory High purity (HPLC-confirmed)

Pharmacokinetic and Physicochemical Properties

  • Solubility: Moderate aqueous solubility, necessitating formulation adjustments (e.g., salt formation or nanoemulsions) .
  • Drug-Likeness: Compliance with Lipinski’s rules is probable, given the molecular weight (<500 Da) and hydrogen bond donors/acceptors .

Biological Activity

The compound 1-(3-methoxyphenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring linked to a thiazole and triazole moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Structural Features

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's conformational flexibility.
  • Thiazole and Triazole Moieties : These heterocycles are known for their pharmacological significance, often exhibiting antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.250E. coli
Compound C0.500Pseudomonas aeruginosa

Anticancer Activity

The triazole moiety has been associated with anticancer effects due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can lead to significant reductions in cell viability in various cancer cell lines .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : The planar structure of the triazole may facilitate intercalation into DNA, disrupting replication processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound of interest. The results indicated that it exhibited a median inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability at low concentrations .

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